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molecular formula C10H8Cl4N2O2 B8614807 2,3-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]propanamide CAS No. 58414-18-9

2,3-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]propanamide

Cat. No. B8614807
M. Wt: 330.0 g/mol
InChI Key: DXMGCYGOFSZBTR-UHFFFAOYSA-N
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Patent
US04101575

Procedure details

A solution of 17.0 g (0.1 mole) of 2,3-dichloropropionyl isocyanate in 50 ml of wash benzine was added dropwise to a solution of 16.0 g (0.1 mole) of 3,4-dichloroaniline in 150 ml of dry benzene at 0° to 5° C, while cooling. In the course thereof, the reaction product crystallized out. The mixture was stirred for a further hour at 20° C and was filtered, and the product was washed with petroleum ether and dried. 25 g of N-(3,4-dichlorophenyl)-N'-(2,3-dichloropropionyl)-urea of melting point 145° to 148° C, with decomposition, were obtained. The yield was 76% of theory.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH2:8][Cl:9])[C:3]([N:5]=[C:6]=[O:7])=[O:4].[Cl:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[Cl:18])[NH2:14]>C1C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:14][C:6]([NH:5][C:3](=[O:4])[CH:2]([Cl:1])[CH2:8][Cl:9])=[O:7])[CH:15]=[CH:16][C:17]=1[Cl:18]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC(C(=O)N=C=O)CCl
Name
Quantity
16 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
In the course thereof, the reaction product crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the product was washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(=O)NC(C(CCl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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